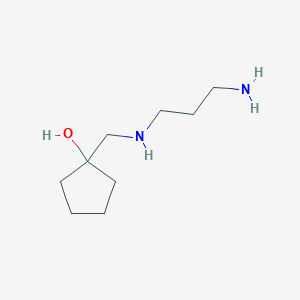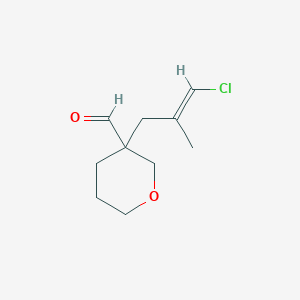
3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde is an organic compound with a complex structure that includes a chloro-substituted alkene and an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde typically involves the reaction of 3-chloro-2-methyl-1-propene with an appropriate aldehyde under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the oxane ring. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and high yield. The process typically includes steps for purification, such as distillation or recrystallization, to remove any impurities and obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro-substituted alkene can participate in electrophilic addition reactions, further modifying the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-methyl-1-propene: A simpler compound with similar reactivity but lacking the oxane ring.
3-Bromo-2-methylpropene: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-3-methyl-2-butene: Another related compound with a different alkene structure.
Uniqueness
3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde is unique due to the presence of both the oxane ring and the chloro-substituted alkene, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Fórmula molecular |
C10H15ClO2 |
|---|---|
Peso molecular |
202.68 g/mol |
Nombre IUPAC |
3-[(E)-3-chloro-2-methylprop-2-enyl]oxane-3-carbaldehyde |
InChI |
InChI=1S/C10H15ClO2/c1-9(6-11)5-10(7-12)3-2-4-13-8-10/h6-7H,2-5,8H2,1H3/b9-6+ |
Clave InChI |
CUFIDDKMGUDGSP-RMKNXTFCSA-N |
SMILES isomérico |
C/C(=C\Cl)/CC1(CCCOC1)C=O |
SMILES canónico |
CC(=CCl)CC1(CCCOC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


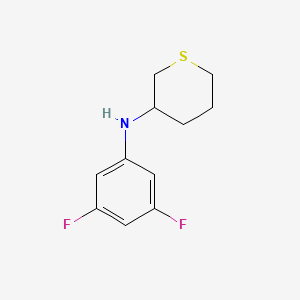

![Butyl[1-(4-ethylphenyl)ethyl]amine](/img/structure/B13319347.png)
![{2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine](/img/structure/B13319353.png)
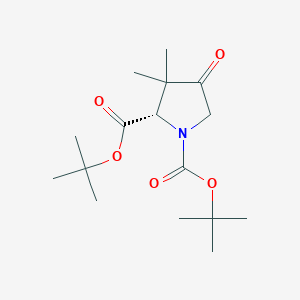
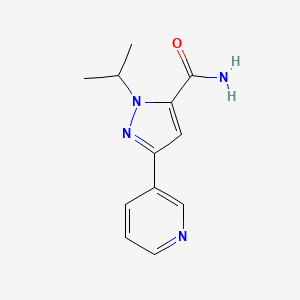
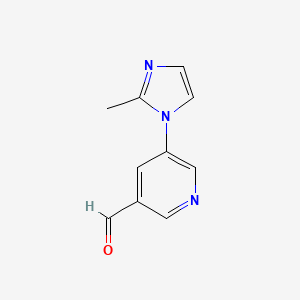
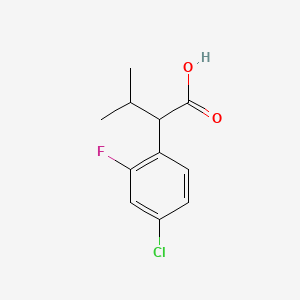
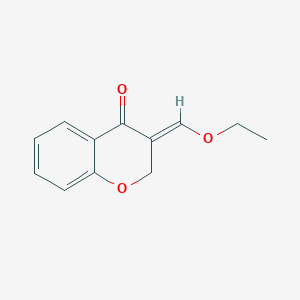
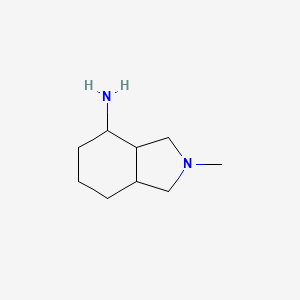

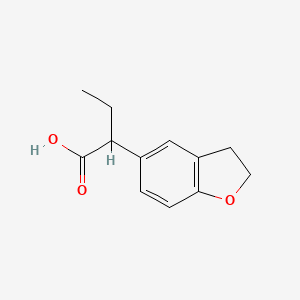
![Benzyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13319421.png)
